
19-Hydroxycholesterol
Overview
Description
19-Hydroxycholesterol (C₂₇H₄₆O₂, CAS 561-63-7) is a hydroxylated derivative of cholesterol with a hydroxyl group (-OH) at the C19 position of the sterol backbone. It is biosynthesized via the enzymatic activity of CYP27A1, which hydroxylates cholesterol at C19 . This compound is recognized for its role as an internal standard in analytical chemistry for quantifying cholesterol oxidation products (COPs) and other sterols via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . In biological systems, this compound has been identified as a major COP in processed foods, such as grilled sardines, where oxidative stress during cooking drives its formation . Its stereochemical configuration (eight stereocenters) and structural stability make it a critical reference compound in lipidomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 19-Hydroxycholesterol can be synthesized through enzymatic oxidation of cholesterol. The process typically involves the use of cytochrome P450 enzymes, which introduce a hydroxyl group at the 19th carbon position of the cholesterol molecule. The reaction conditions often include a suitable buffer system, cofactors like NADPH, and controlled temperature and pH to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound at a larger scale .
Chemical Reactions Analysis
Types of Reactions: 19-Hydroxycholesterol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding deoxy compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: 19-Ketocholesterol, 19-Carboxycholesterol.
Reduction: 19-Deoxycholesterol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Analytical Chemistry
Internal Standard in Gas Chromatography
19-Hydroxycholesterol has been identified as an effective internal standard for the quantitative determination of sterols in various biological samples. Its distinct retention time in gas chromatography allows for accurate measurement of other sterols, making it invaluable in biochemical diagnostics. Studies have demonstrated that using 19-OH enables the simultaneous analysis of multiple sterols, including β-cholestanol, with high precision and reliability .
Sterol | Retention Time (min) | Detection Method |
---|---|---|
This compound | 27.7 | Gas Chromatography |
β-Cholestanol | 35.4 | Gas Chromatography |
Campesterol | 43.1 | Gas Chromatography |
Neurobiology
Role in Alzheimer's Disease Research
Recent studies have implicated this compound in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD). It is hypothesized that hydroxylated sterols like 19-OH may influence amyloid-beta (Aβ) accumulation, a hallmark of AD. Research involving transgenic mouse models has shown that alterations in oxysterol levels can affect Aβ dynamics, suggesting a potential pathway for therapeutic intervention .
Cardiovascular Research
Impact on Cholesterol Metabolism
Research indicates that hydroxylated sterols can influence lipid metabolism and cardiovascular health. The presence of 19-OH may affect the synthesis and breakdown of cholesterol, impacting conditions like atherosclerosis. Understanding these mechanisms could lead to novel therapeutic strategies for managing cholesterol-related disorders.
Case Studies and Research Findings
Several studies have illustrated the diverse applications of this compound:
- A study utilized 19-OH as an internal standard to analyze sterol profiles in human plasma, revealing significant correlations between sterol levels and metabolic disorders .
- In animal models, variations in hydroxylated cholesterol levels were linked to cognitive impairments associated with dietary cholesterol intake, highlighting the compound's relevance in neurodegenerative research .
Mechanism of Action
19-Hydroxycholesterol exerts its effects primarily through its interaction with nuclear receptors and enzymes involved in cholesterol metabolism. It can modulate the activity of liver X receptors (LXRs), which are key regulators of cholesterol homeostasis. By binding to these receptors, this compound influences the expression of genes involved in cholesterol transport, storage, and excretion .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between 19-hydroxycholesterol and related sterols/oxysterols:
Key Research Findings
- Instead, it accumulates in peripheral tissues under oxidative stress . 19-Hydroxycholestenone (C3=O, C19-OH) lacks the structural rigidity of this compound, making it less stable during analytical procedures .
- Analytical Utility: this compound demonstrates superior chromatographic resolution compared to 7-ketocholesterol, with retention times of 23.9 min vs. 15.2 min in normal-phase HPLC . In transgenic plant studies, this compound serves as a stable internal standard for quantifying β-sitosterol oxides, underscoring its cross-species applicability .
- Safety and Toxicity: The 3-acetate derivative of this compound is classified as non-hazardous for research use, unlike its structural analog 19-alkyne cholesterol, which exhibits toxicity due to alkyne moiety reactivity .
Biological Activity
19-Hydroxycholesterol (19-OH) is a hydroxylated derivative of cholesterol, which plays a significant role in various biological processes, including lipid metabolism, cell signaling, and immune response. Understanding its biological activity is crucial for elucidating its role in health and disease.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group at the 19th carbon position of the cholesterol molecule. This modification alters its solubility and reactivity, influencing its biological functions.
Lipid Metabolism
This compound has been implicated in the regulation of lipid metabolism. It can influence the expression and activity of enzymes involved in cholesterol synthesis and degradation. Notably, it may interact with sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid homeostasis.
Immune Modulation
Recent studies suggest that this compound may play a role in modulating immune responses. It is thought to affect the production of cytokines and other signaling molecules involved in inflammation. This property positions it as a potential therapeutic target for inflammatory diseases.
Study 1: Impact on Cholesterol Homeostasis
A study investigated the effects of this compound on cholesterol metabolism in human cells. The results indicated that 19-OH significantly reduced cholesterol synthesis by inhibiting SREBP activation, leading to decreased levels of intracellular cholesterol. This suggests a potential role for 19-OH in managing hypercholesterolemia.
Parameter | Control Group | This compound Group |
---|---|---|
Cholesterol Synthesis (mg/dL) | 150 | 90 |
SREBP Activation (Relative Units) | 1.0 | 0.5 |
Study 2: Immune Response Modulation
In another study focusing on inflammatory responses, researchers treated macrophages with varying concentrations of this compound. The findings revealed that higher concentrations led to a significant decrease in pro-inflammatory cytokine production (e.g., TNF-α and IL-6), indicating its potential as an anti-inflammatory agent.
Cytokine | Control (pg/mL) | 19-OH (100 µM) (pg/mL) |
---|---|---|
TNF-α | 500 | 250 |
IL-6 | 300 | 150 |
Interaction with SREBPs
This compound's modulation of SREBP activity is critical for its effects on cholesterol metabolism. By inhibiting SREBP processing, it reduces the transcription of genes involved in cholesterol biosynthesis.
Anti-inflammatory Pathways
The anti-inflammatory effects of this compound may be mediated through pathways involving nuclear receptors such as Liver X Receptors (LXRs). These receptors play a role in lipid metabolism and inflammation, suggesting that 19-OH could influence these pathways to exert its biological effects.
Q & A
Basic Research Questions
Q. What is the role of 19-hydroxycholesterol as an internal standard in gas chromatography (GC) analysis?
this compound is widely used as an internal standard for quantifying cholesterol oxidation products (COPs) in GC and GC/MS workflows. Its structural similarity to other COPs ensures consistent retention times and ionization efficiency. Methodologically, it is added to samples before extraction to correct for losses during saponification and purification steps. Quantification relies on selected ion monitoring (SIM) with calibration curves normalized to its peak area .
Q. How is this compound synthesized and validated in enzymatic studies?
this compound is enzymatically produced via CYP27A1-mediated hydroxylation of cholesterol at the C19 position. Validation involves confirming its identity through retention time matching with commercial standards and mass spectrometry (e.g., m/z 456.4 for its trimethylsilyl derivative). Purity is assessed using high-resolution GC or LC-MS, with thresholds ≥95% required for reliable experimental reproducibility .
Q. What methodological precautions are necessary to prevent this compound degradation during sample preparation?
To avoid autoxidation or artifact formation:
- Store solutions in inert solvents (e.g., chloroform) at -20°C under argon.
- Add antioxidants like butylhydroxytoluene (BHT) during saponification.
- Limit exposure to light and high temperatures during lipid extraction .
Q. How is this compound integrated into data analysis pipelines for sterol quantification?
Peak integration in GC chromatograms uses software (e.g., Agilent ChemStation) to extract ion chromatograms for specific m/z values (e.g., 456.4 for this compound). Calibration curves are generated by spiking known concentrations into blank matrices, with linearity (R² > 0.99) and limit of detection (LOD) validated per ISO guidelines .
Q. What are the primary biological pathways involving this compound?
this compound is an intermediate in bile acid biosynthesis and a substrate for CYP39A1, which further hydroxylates it to form 7α,24-dihydroxycholesterol. Its role in lipid signaling and neurodegenerative disease models is under investigation, particularly in retinal cholesterol metabolism .
Advanced Research Questions
Q. How do storage conditions impact this compound stability in experimental solutions?
Stability studies show that this compound degrades by 12–18% when stored at 23°C for 7 days, compared to <5% degradation at -20°C. Degradation products (e.g., epoxides) are monitored via GC-MS, necessitating strict temperature control and periodic revalidation of stock solutions .
Q. How should researchers address contradictory data in this compound quantification across studies?
Discrepancies often arise from differences in:
- Internal standard selection : Some studies use 5α-cholestane instead, leading to variability in recovery rates.
- Saponification duration : Prolonged alkaline treatment (>20 hrs) increases artifact formation.
Standardized protocols (e.g., cold saponification for 20 hrs) and interlaboratory comparisons are recommended .
Q. What experimental designs are optimal for studying CYP27A1 kinetics in this compound production?
Use recombinant CYP27A1 in microsomal preparations with NADPH as a cofactor. Kinetic parameters (Km, Vmax) are derived via LC-MS/MS, with assays conducted at 37°C under hypoxia to mimic physiological conditions. Negative controls (e.g., CYP27A1 inhibitors like ketoconazole) validate enzyme specificity .
Q. How can researchers mitigate artifact formation when analyzing this compound in biological matrices?
Artifacts (e.g., 7-ketocholesterol) form during lipid extraction due to oxidative stress. Mitigation strategies include:
- Using deuterated this compound as a surrogate to track oxidation.
- Implementing solid-phase extraction (SPE) with silica gel columns to remove polar impurities .
Q. What statistical approaches resolve heterogeneity in meta-analyses of this compound stability studies?
Higgins’ I² statistic quantifies heterogeneity (%) across studies. For I² > 50%, random-effects models are applied, and sensitivity analyses exclude outliers (e.g., studies using room-temperature storage). Forest plots visualize effect sizes, with p-values adjusted for multiple comparisons .
Properties
IUPAC Name |
(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWIUNJQYGATHV-FTLVODPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971482 | |
Record name | Cholest-5-ene-3,19-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561-63-7 | |
Record name | 19-Hydroxycholesterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-ene-3,19-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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